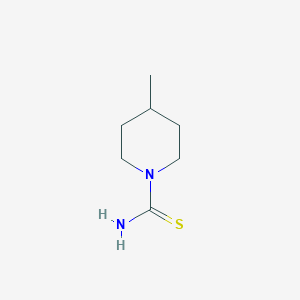

4-Methylpiperidine-1-carbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methylpiperidine-1-carbothioamide is a chemical compound with the molecular formula C7H14N2S and a molecular weight of 158.27 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H14N2S/c1-6-2-4-9(5-3-6)7(8)10/h6H,2-5H2,1H3,(H2,8,10) . This indicates that the molecule consists of a six-membered piperidine ring with a methyl group attached to one of the carbon atoms and a carbothioamide group attached to the nitrogen atom . Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Research has shown that analogs of 4-Methylpiperidine-1-carbothioamide, such as N-((8-hydroxyquinolin-5-yl)methyl)-4-methylpiperazine-1-carbothioamide (HQMC), have been investigated for their effectiveness as corrosion inhibitors. For instance, HQMC demonstrated significant corrosion inhibition for C22E steel in hydrochloric acid solutions, indicating potential for industrial applications to protect metals against corrosion. The inhibition efficiency was attributed to the adsorption of these compounds on the steel surface, which was supported by molecular dynamics simulations and density functional theory (DFT) calculations (About et al., 2020).

Pharmaceutical Research

This compound derivatives have been explored for their pharmaceutical properties, including antimicrobial and hypoglycemic activities. For example, certain derivatives were synthesized and evaluated for their in vitro antimicrobial activity against various pathogenic bacteria and yeast-like fungus Candida albicans. Some compounds exhibited potent antibacterial activity, indicating their potential as antimicrobial agents. Additionally, these compounds were tested for their oral hypoglycemic activity in diabetic rats, with some showing significant reduction in serum glucose levels (Al-Abdullah et al., 2015).

Molecular Structure and Spectroscopy

The molecular structure and vibrational spectroscopic investigation of compounds related to this compound, such as 2-ethylpyridine-4-carbothioamide, have been subjects of study. These investigations provide insights into the equilibrium geometry, harmonic vibrational frequencies, and thermodynamic functions of these molecules. The findings from Fourier transform Raman and infrared spectra, along with computational studies using Hartree Fock and density functional B3LYP methods, offer valuable information for understanding the chemical and physical properties of these compounds (Muthu et al., 2012).

Safety and Hazards

The safety information for 4-Methylpiperidine-1-carbothioamide indicates that it has several hazard statements: H302, H312, H315, H319, H332, H335 . These statements suggest that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .

Direcciones Futuras

While specific future directions for 4-Methylpiperidine-1-carbothioamide are not available, piperidine derivatives are a significant area of research in drug discovery . They are present in more than twenty classes of pharmaceuticals and have various therapeutic applications . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including this compound, is an important task of modern organic chemistry .

Mecanismo De Acción

Target of Action

Similar compounds have been shown to target the pi3k/akt/mtor signaling pathway . This pathway plays a crucial role in regulating cell survival and growth, making it a significant target for anticancer therapies .

Mode of Action

This inhibition can lead to decreased tumor survival, induction of apoptosis (programmed cell death), and cell cycle arrest .

Biochemical Pathways

The PI3K/Akt/mTOR pathway is a key biochemical pathway affected by similar compounds . This pathway is involved in cell cycle regulation, growth, and survival. Its inhibition can lead to decreased tumor survival and growth, induction of apoptosis, and cell cycle arrest .

Pharmacokinetics

The compound’s molecular weight (15826) suggests that it may have favorable pharmacokinetic properties .

Result of Action

Similar compounds have been shown to exhibit promising anticancer effects by inhibiting tumor survival, inducing apoptosis, and causing cell cycle arrest .

Propiedades

IUPAC Name |

4-methylpiperidine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2S/c1-6-2-4-9(5-3-6)7(8)10/h6H,2-5H2,1H3,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZTZMGHVVUYMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dimethylthiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2986628.png)

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2986635.png)

![7-isopropyl-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2986636.png)

![N-(2-chlorobenzyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2986641.png)

![N-[(5-Chlorothiophen-2-yl)methyl]-3-methylbutan-1-amine;hydrochloride](/img/structure/B2986647.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2986649.png)

![N-[2-(2,2-Difluoroethyl)-1,3-dihydroisoindol-5-yl]prop-2-enamide](/img/structure/B2986650.png)